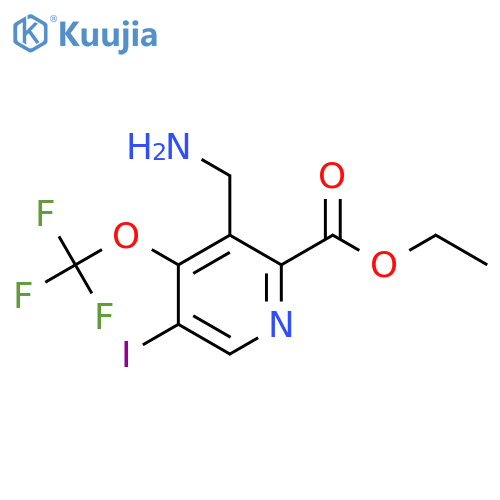

Cas no 1804838-16-1 (Ethyl 3-(aminomethyl)-5-iodo-4-(trifluoromethoxy)pyridine-2-carboxylate)

Ethyl 3-(aminomethyl)-5-iodo-4-(trifluoromethoxy)pyridine-2-carboxylate 化学的及び物理的性質

名前と識別子

-

- Ethyl 3-(aminomethyl)-5-iodo-4-(trifluoromethoxy)pyridine-2-carboxylate

-

- インチ: 1S/C10H10F3IN2O3/c1-2-18-9(17)7-5(3-15)8(6(14)4-16-7)19-10(11,12)13/h4H,2-3,15H2,1H3

- InChIKey: SQBAKGZFKBBGAP-UHFFFAOYSA-N

- ほほえんだ: IC1=CN=C(C(=O)OCC)C(=C1OC(F)(F)F)CN

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 8

- 重原子数: 19

- 回転可能化学結合数: 5

- 複雑さ: 317

- トポロジー分子極性表面積: 74.4

- 疎水性パラメータ計算基準値(XlogP): 2.1

Ethyl 3-(aminomethyl)-5-iodo-4-(trifluoromethoxy)pyridine-2-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029088396-1g |

Ethyl 3-(aminomethyl)-5-iodo-4-(trifluoromethoxy)pyridine-2-carboxylate |

1804838-16-1 | 97% | 1g |

$1,549.60 | 2022-04-01 |

Ethyl 3-(aminomethyl)-5-iodo-4-(trifluoromethoxy)pyridine-2-carboxylate 関連文献

-

Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350

-

Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473

-

Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285

-

Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288

-

Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796

-

7. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118

-

Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399

-

Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119

-

Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126

Ethyl 3-(aminomethyl)-5-iodo-4-(trifluoromethoxy)pyridine-2-carboxylateに関する追加情報

Ethyl 3-(aminomethyl)-5-iodo-4-(trifluoromethoxy)pyridine-2-carboxylate (CAS No. 1804838-16-1): A Versatile Intermediate in Modern Pharmaceutical Synthesis

Ethyl 3-(aminomethyl)-5-iodo-4-(trifluoromethoxy)pyridine-2-carboxylate (CAS No. 1804838-16-1) is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its versatile structural features and potential applications in drug development. This compound, characterized by its pyridine core adorned with various functional groups, serves as a crucial intermediate in the synthesis of a wide array of bioactive molecules.

The molecular structure of Ethyl 3-(aminomethyl)-5-iodo-4-(trifluoromethoxy)pyridine-2-carboxylate encompasses several key functional groups, including an aminomethyl side chain, an iodo substituent at the 5-position, and a trifluoromethoxy group at the 4-position. These features make it an invaluable building block for medicinal chemists seeking to construct complex pharmacophores. The presence of the iodo atom, in particular, provides a handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings, which are widely employed in the synthesis of heterocyclic compounds.

In recent years, there has been a surge in research focused on developing novel therapeutic agents targeting various diseases, including cancer, infectious diseases, and neurological disorders. Ethyl 3-(aminomethyl)-5-iodo-4-(trifluoromethoxy)pyridine-2-carboxylate has emerged as a key intermediate in several synthetic strategies aimed at creating innovative drug candidates. For instance, its structural motif has been leveraged in the design of kinase inhibitors, which play a pivotal role in cancer therapy by modulating the activity of aberrantly expressed kinases.

The trifluoromethoxy group is particularly noteworthy due to its ability to enhance metabolic stability and binding affinity in drug molecules. This group is frequently incorporated into pharmaceuticals to improve their pharmacokinetic profiles. Additionally, the aminomethyl side chain offers opportunities for further derivatization, allowing chemists to tailor the compound’s properties for specific biological targets. These attributes have made Ethyl 3-(aminomethyl)-5-iodo-4-(trifluoromethoxy)pyridine-2-carboxylate a subject of extensive interest in academic and industrial research.

The compound’s utility extends beyond kinase inhibitors. Researchers have also explored its application in the synthesis of antiviral and antibacterial agents. The pyridine core is a common scaffold in many bioactive molecules, and modifications at the 3-, 5-, and 4-positions can significantly alter its biological activity. For example, studies have demonstrated that derivatives of this compound exhibit promising antiviral properties against certain RNA viruses by inhibiting viral protease enzymes.

In terms of synthetic methodologies, Ethyl 3-(aminomethyl)-5-iodo-4-(trifluoromethoxy)pyridine-2-carboxylate can be synthesized through multi-step reactions involving condensation, halogenation, and functional group transformations. The synthesis typically begins with commercially available pyridine derivatives, which are subjected to sequential modifications to introduce the desired substituents. The use of palladium-catalyzed cross-coupling reactions is particularly prevalent in these synthetic routes due to their efficiency and selectivity.

The growing interest in fluorinated compounds has further highlighted the importance of Ethyl 3-(aminomethyl)-5-iodo-4-(trifluoromethoxy strong>)pyridine-2-carboxylate in modern drug discovery. Fluoro-substituted molecules often exhibit improved pharmacological properties compared to their non-fluorinated counterparts. The < strong >trifluoromethoxy group imparts unique electronic and steric effects that can enhance binding interactions with biological targets, leading to more potent and selective drug candidates.

The versatility of Ethyl 3-(aminomethyl)-5-< strong >iodo strong > -4-(< strong > trifluoromethoxy strong > )pyridine-2-carboxylate is further underscored by its role in generating libraries of compounds for high-throughput screening (HTS). By systematically varying one or more functional groups within this scaffold, researchers can rapidly identify lead compounds with desirable biological activity. This approach has been successfully employed in academic institutions and pharmaceutical companies to accelerate the discovery process.

In conclusion, Ethyl 3-(aminomethyl)-5-< strong > iod o strong > -4-(< strong > trifluor ometh oxy strong > )pyridine -2-carboxylate (CAS No. 1804838-16-1) represents a cornerstone intermediate in contemporary pharmaceutical synthesis. Its unique structural features and synthetic accessibility make it an indispensable tool for medicinal chemists striving to develop novel therapeutic agents. As research continues to uncover new applications for this compound, its significance in drug discovery is poised to grow even further.

1804838-16-1 (Ethyl 3-(aminomethyl)-5-iodo-4-(trifluoromethoxy)pyridine-2-carboxylate) 関連製品

- 888939-48-8(Isoindoline-1,3-dione Alanyl Glutamine)

- 882224-30-8(3-{4-(1Z)-2-carbamoyl-2-cyanoeth-1-en-1-yl-3-(3-chlorophenyl)-1H-pyrazol-1-yl}propanoic acid)

- 1341464-58-1(N-[(4-Methoxyphenyl)methyl]oxolan-3-amine)

- 1114944-21-6(3-(2,3-dimethoxyphenyl)-5-[5-({[(4-methylphenyl)methyl]sulfanyl}methyl)furan-2-yl]-1,2,4-oxadiazole)

- 52660-66-9(4-(2-Aminoethoxy)benzoic acid)

- 748143-95-5(3-Buten-2-one, 1,1,1-trifluoro-4-(3-methoxyphenyl)-)

- 2229338-39-8(2-{4-(tert-butoxy)carbonylmorpholin-3-yl}-2-methylpropanoic acid)

- 2169672-78-8(methyl 2-(1Z)-7-methyl-2,3-dihydro-1H-inden-1-ylideneacetate)

- 2171830-35-4(3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2,2-dimethylpropanoic acid)

- 2694058-37-0(rac-tert-butyl (3aR,6aS)-3-methyl-2-oxo-hexahydro-2H-pyrrolo[3,4-d][1,3]oxazole-5-carboxylate)